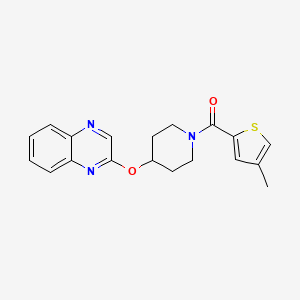

(4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as MPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. MPQ is a small molecule that belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.

Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the compound’s potential as an anti-cancer agent. Its effects on cell proliferation, apoptosis, and tumor growth inhibition have been studied .

- The compound exhibits promising antimicrobial properties. Studies have explored its efficacy against bacteria, fungi, and other microorganisms .

- Investigations suggest that this compound may have anti-convulsant effects. Researchers have studied its impact on seizure models and neuronal activity .

- The compound has been evaluated for its potential in treating tuberculosis. Its activity against Mycobacterium tuberculosis has been a subject of interest .

- Some studies indicate that it might possess anti-malarial properties. Researchers have examined its effects on Plasmodium species .

- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. The compound has been explored as a potential treatment option for this disease .

- Investigations into its anti-HIV properties have been conducted. Researchers have explored its effects on viral replication and entry .

- The compound’s anti-inflammatory potential has been studied. It may modulate inflammatory pathways and cytokine production .

- Its role as an antioxidant has been investigated. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative damage .

- Some studies suggest that it could have neuroprotective effects relevant to Alzheimer’s disease. Its impact on amyloid-beta aggregation and neuroinflammation has been explored .

- Researchers have examined its effects on glucose metabolism and insulin sensitivity. It may have implications for diabetes management .

- Given the ongoing pandemic, there has been interest in compounds with potential anti-COVID properties. The compound’s effects on viral replication and host immune response have been studied .

- Dengue virus is a major global health concern. The compound’s activity against dengue virus has been investigated .

- Some studies have explored its neuroprotective effects relevant to Parkinson’s disease. Its impact on dopaminergic neurons and oxidative stress has been studied .

- The compound’s interaction with serotonin receptors (5HT3) has been examined. It may have implications for nausea and vomiting control .

- Researchers have investigated its effects against amoebic parasites. It may have potential in treating amoebiasis .

Anti-Cancer & Anti-Proliferative Activity

Anti-Microbial Activity

Anti-Convulsant Activity

Anti-Tuberculosis Activity

Anti-Malarial Activity

Anti-Leishmanial Activity

Anti-HIV Activity

Anti-Inflammatory Activity

Anti-Oxidant Activity

Anti-Alzheimer’s Activity

Anti-Diabetic Activity

Anti-COVID Activity

Anti-Dengue Activity

Anti-Parkinson’s Activity

5HT3 Receptor Antagonist Activity

Anti-Amoebiasis Activity

Wirkmechanismus

Target of Action

They have been studied for their potential antiviral and antimicrobial activities .

Mode of Action

Quinoxaline derivatives have been reported to interact with various biological targets through different mechanisms .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways .

Eigenschaften

IUPAC Name |

(4-methylthiophen-2-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-10-17(25-12-13)19(23)22-8-6-14(7-9-22)24-18-11-20-15-4-2-3-5-16(15)21-18/h2-5,10-12,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXULKWKIUJCMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)

![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)